molecular formula C11H9ClN2O3S B400675 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B400675
M. Wt: 284.72g/mol
InChI Key: JTHXKWOVBNJPJE-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene group containing chloro, hydroxy, and methoxy functionalities

Preparation Methods

The synthesis of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-imino-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72g/mol

IUPAC Name

(5Z)-2-amino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C11H9ClN2O3S/c1-17-7-3-5(2-6(12)9(7)15)4-8-10(16)14-11(13)18-8/h2-4,15H,1H3,(H2,13,14,16)/b8-4-

InChI Key

JTHXKWOVBNJPJE-YWEYNIOJSA-N

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)O

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)O

solubility

9.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.